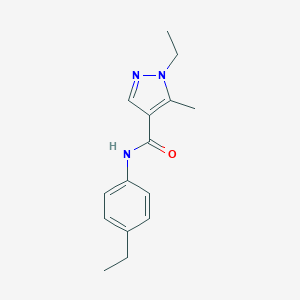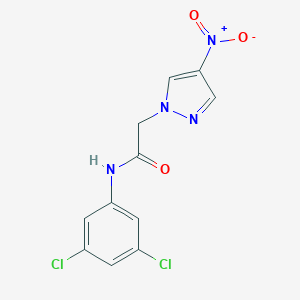![molecular formula C19H15FN2O5 B213673 N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)
N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide, also known as MNF, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of furan carboxamides and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. Specifically, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth and survival, such as the Akt/mTOR pathway. Additionally, it has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and other inflammatory diseases. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models of cancer. Furthermore, it has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C. However, further research is needed to fully understand the biochemical and physiological effects of N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in large quantities, and it has been found to be stable under a range of conditions. Additionally, it exhibits a range of biological activities, which make it a useful tool for studying inflammation, cancer, and viral infections. However, there are also limitations to using N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, it may have off-target effects that could complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs for the treatment of inflammation, cancer, and viral infections. Another direction is to explore its potential for use in combination therapies, which could enhance its efficacy and reduce the risk of drug resistance. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide, as well as its potential limitations and off-target effects. Overall, N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide is a promising compound with a range of potential applications in the field of medicine, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide involves the reaction of 4-fluoroaniline with 4-methyl-2-nitrobenzyl alcohol in the presence of a base to form the intermediate product. This intermediate is then reacted with furan-2-carboxylic acid chloride to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound, and it has been reported to be a reliable and efficient method for the preparation of N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have anti-cancer properties, and studies have suggested that it may be effective in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Furthermore, N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide has been found to exhibit anti-viral properties, and it may be effective in the treatment of viral infections such as HIV and hepatitis C.
Propriétés
Nom du produit |
N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide |
|---|---|
Formule moléculaire |
C19H15FN2O5 |
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H15FN2O5/c1-12-2-8-17(16(10-12)22(24)25)26-11-15-7-9-18(27-15)19(23)21-14-5-3-13(20)4-6-14/h2-10H,11H2,1H3,(H,21,23) |
Clé InChI |
ICSFSKJPRLZEFD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)

![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)


